1-Boc-5,6-Dichloro-1H-indole-2-boronic acid
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Overview
Scientific Research Applications
Interaction with Oligosaccharides
Research by Nagai et al. (1993) on 5-Indolylboronic acid, a compound closely related to 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid, reveals its ability to form reversible boronic esters with reducing sugars in water. This interaction was noted to be selective for oligosaccharides, particularly for maltodextrins, with an increase in binding constants with longer glucose chains. Such findings highlight potential applications in biochemistry and molecular recognition (Nagai, Kobayashi, Toi, & Aoyama, 1993).
Synthesis of Indole Derivatives
Rojas-Martín et al. (2013) described the synthesis of indole-substituted twistane-like derivatives, involving a reaction with 2-quinonyl boronic acid and 2-alkenyl indoles. This research demonstrates the role of boronic acid in facilitating selective conjugate addition and cycloaddition reactions, which is significant for developing complex organic compounds (Rojas-Martín, Veguillas, Ribagorda, & Carreño, 2013).
Rhodium-Catalyzed Coupling
A study by Zheng, Zhang, and Cui (2014) on Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids presents an efficient method for forming diverse products through selective C-C and C-C/C-N bond formation. This indicates potential applications in catalysis and synthesis of complex molecules (Zheng, Zhang, & Cui, 2014).
Acceleration of Chemical Reactions
Das et al. (2017) highlighted the use of boronic acid to accelerate a three-component reaction involving indoles, thiols, and glyoxylic acids. This study showcases the role of boronic acid in catalyzing reactions for synthesizing α-sulfanyl-substituted indole-3-acetic acids, hinting at its utility in streamlining complex chemical syntheses (Das, Watanabe, Morimoto, & Ohshima, 2017).
One-Pot Synthesis Approaches
Gao et al. (2014) explored a one-pot approach for synthesizing 1,2-disubstituted indoles through a Cu(II)-catalyzed coupling/cyclization process. The research illustrates the utility of boronic acids in facilitating efficient synthesis of complex polycyclic indole derivatives, relevant in pharmaceutical and material science applications (Gao et al., 2014).
Future Directions
properties
IUPAC Name |
[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BCl2NO4/c1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h4-6,19-20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRPGLYHNRRPNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BCl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672114 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5,6-Dichloro-1H-indole-2-boronic acid | |
CAS RN |
1310384-28-1 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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